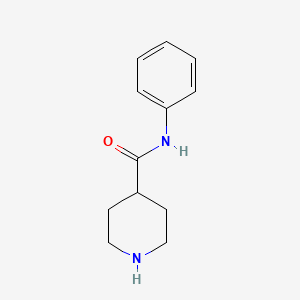

N-phenylpiperidine-4-carboxamide

Description

Historical Context and Significance of the Piperidine-4-carboxamide Scaffold in Drug Discovery

The piperidine (B6355638) ring is a fundamental building block in the creation of pharmaceuticals, with its derivatives showing a multitude of pharmacophoric features. researchgate.netnih.gov The piperidine scaffold's ability to be readily modified allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profiles. thieme-connect.comresearchgate.net

The piperidine-4-carboxamide scaffold, specifically, has emerged as a privileged structure in drug discovery. Its importance is highlighted by its use in developing compounds for various diseases:

Neurodegenerative Diseases: Researchers have identified the piperidine-4-carboxamide moiety as a novel scaffold for inhibitors of secretory glutaminyl cyclase (sQC). documentsdelivered.comnih.gov Overexpression of sQC is linked to the formation of neurotoxic pyroglutamate (B8496135) amyloid-beta (pGlu-Aβ) in Alzheimer's disease, making sQC inhibition an attractive therapeutic strategy. documentsdelivered.comnih.govresearchgate.net

Infectious Diseases: A series of novel piperidine-4-carboxamide derivatives were designed and synthesized as potent inhibitors of the CCR5 receptor. nih.gov Since the CCR5 receptor is a co-receptor for HIV-1 entry into cells, its antagonists represent a key class of anti-HIV agents. nih.govresearchgate.net

Cancer: The scaffold has been explored for the development of multi-kinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1, which are implicated in cancer progression. nih.gov Additionally, derivatives have been designed as inhibitors of human carbonic anhydrase (hCA), particularly tumor-associated isoforms like hCA IX and hCA XII. nih.gov

Pain and Inflammation: The broader class of phenylpiperidine derivatives has a long history in the development of potent opioid analgesics, such as fentanyl and its analogues. wikipedia.orgnih.gov Research has also been conducted on piperidine-4-carboxamide derivatives for their analgesic and anti-inflammatory properties. researchgate.net

Antimicrobial Applications: Various studies have demonstrated the potential of piperidine derivatives, including those with a carboxamide functional group, to exhibit significant antibacterial and antifungal activity. researchgate.netbiomedpharmajournal.org

The versatility of the piperidine-4-carboxamide scaffold makes it a cornerstone for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Overview of N-phenylpiperidine-4-carboxamide within the Class of Piperidine Derivatives

This compound belongs to the phenylpiperidine class of compounds, which are characterized by a phenyl group attached to a piperidine ring. wikipedia.org This class is notable for containing compounds with significant effects on the central nervous system. wikipedia.org The core structure of this compound consists of a piperidine ring with a carboxamide group at the 4-position, where the amide nitrogen is substituted with a phenyl ring. The presence of the aromatic phenyl group can enhance a molecule's affinity for hydrophobic binding pockets within biological targets, a valuable attribute in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C12H16N2O cymitquimica.com |

| Molecular Weight | 204.27 g/mol cymitquimica.com |

| Synonyms | N-Phenyl-4-piperidinecarboxamide, isonipecotanilide, piperidine-4-carboxylic acid phenylamide, 4-(N-phenylcarbamoyl)piperidine cymitquimica.com |

The structure is related to precursors used in the synthesis of fentanyl and its analogues, such as N-phenylpiperidin-4-amine (4-anilinopiperidine or 4-AP). federalregister.gov While distinct from these controlled substances, its structural similarity underscores its place within a class of neuro-active compounds. Furthermore, derivatives like N-Methyl-N-phenylpiperidine-4-carboxamide have been investigated as dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitors, further cementing the scaffold's relevance in neurology and psychiatry research.

Rationale for Academic Research on this compound

The primary rationale for academic research into this compound and its derivatives is their demonstrated potential to interact with a wide range of biological targets, making them promising candidates for treating numerous diseases. The core scaffold serves as a versatile template that can be chemically modified to optimize potency, selectivity, and pharmacokinetic properties for different therapeutic applications.

Key research areas include:

Enzyme Inhibition: Derivatives are actively being investigated as inhibitors for several classes of enzymes. This includes glutaminyl cyclase for Alzheimer's disease, various kinases (VEGFR-2, ERK-2, Abl-1) for oncology, and carbonic anhydrases also relevant to cancer treatment. documentsdelivered.comnih.govnih.gov

Receptor Antagonism: The scaffold has proven effective for developing receptor antagonists. Notable examples include CCR5 antagonists for HIV therapy and neurokinin-1 (NK1) receptor antagonists. nih.govnih.gov

Central Nervous System Activity: Building on the known activities of the phenylpiperidine class, research has explored derivatives as dopamine reuptake inhibitors and as potent analgesics acting on opioid receptors. researchgate.netnih.gov

Antimicrobial Agents: Studies have confirmed the antibacterial activity of piperidine-4-carboxamide derivatives against both Gram-positive and Gram-negative bacteria, presenting a potential framework for developing new antibiotics. researchgate.net

The consistent discovery of diverse biological activities across various derivatives provides a strong impetus for continued investigation into this chemical class.

| Therapeutic Area | Biological Target/Application | Finding/Significance | Reference |

|---|---|---|---|

| Neurodegenerative Disease | Secretory glutaminyl cyclase (sQC) | A novel inhibitor (Cpd-41) with a piperidine-4-carboxamide moiety was identified as a potential therapeutic for Alzheimer's disease. | documentsdelivered.comnih.gov |

| Infectious Disease (HIV) | CCR5 Receptor Antagonist | Piperidine-4-carboxamide derivatives showed potent inhibitory activity against CCR5, equivalent to the approved drug maraviroc. | nih.gov |

| Cancer | Multi-kinase Inhibition (VEGFR-2, ERK-2, Abl-1) | A derivative of N-(2-aminoethyl)piperidine-4-carboxamide was identified as an active scaffold against multiple cancer-related kinases. | nih.gov |

| Cancer | Carbonic Anhydrase (CA) Inhibition | Derivatives were found to be potent inhibitors of tumor-associated hCA isoforms IX and XII. | nih.gov |

| Pain Management | μ-Opioid Receptor Agonist | The 4-phenylpiperidine (B165713) scaffold is a key component of potent opioid analgesics. | nih.govnih.gov |

| Neurology | Dopamine Reuptake Inhibition | Synthesized derivatives of piperidine-4-carboxamide were found to be potent dopamine reuptake inhibitors. | researchgate.net |

| Infectious Disease (Bacterial) | Antibacterial Activity | Derivatives showed a diverse antimicrobial profile against various Gram-positive and Gram-negative bacteria. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N-phenylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11/h1-5,10,13H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQIYQXGTBXWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73415-85-7 | |

| Record name | N-Phenyl-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73415-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-PHENYL-4-PIPERIDINECARBOXAMIDE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of N Phenylpiperidine 4 Carboxamide

Established Synthetic Routes to N-phenylpiperidine-4-carboxamide

The construction of this compound can be broadly categorized into two main strategies: those that form the final amide bond as a key step and those that construct the piperidine (B6355638) ring itself.

Amide Bond Formation Strategies

The most direct and common approach to synthesizing this compound involves the formation of an amide bond between a pre-formed piperidine-4-carboxylic acid derivative and aniline (B41778). This can be achieved through several well-established methods:

Activation of the Carboxylic Acid: Piperidine-4-carboxylic acid can be activated using various coupling agents to facilitate the reaction with aniline. Common activating agents include carbodiimides, which form an O-acylisourea intermediate that is susceptible to nucleophilic attack by the amine. The use of additives can further enhance the efficiency of this reaction.

From Acyl Chlorides: An alternative is the conversion of piperidine-4-carboxylic acid to its corresponding acyl chloride, typically using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes a reaction with aniline to form the desired amide.

A crucial aspect of these syntheses is the protection of the piperidine nitrogen, often with a Boc (tert-butyloxycarbonyl) group, which can be removed in a subsequent step. For instance, the reductive amination of aniline with 1-boc-4-piperidone, followed by deprotection, yields N-phenylpiperidin-4-amine, which can then be acylated. chemicalbook.com

Ring Cyclization Approaches for the Piperidine Moiety

In some synthetic strategies, the piperidine ring itself is constructed as a key step. These methods often involve intramolecular cyclization reactions. Various approaches to piperidine ring synthesis have been developed, including:

Intramolecular Cyclization: These methods typically start with a linear precursor containing both the nitrogen atom and the necessary carbon chain. Cyclization can be promoted by various means, including metal-catalyzed reactions, electrophilic cyclization, and radical-mediated processes. For example, the aza-Prins cyclization of homoallylic amines with aldehydes or epoxides is an effective method for forming the piperidine ring. Another approach is the [5+1] annulation, such as the aza-Pummerer reaction.

Reductive Amination: Double reductive aminations via ruthenium(II) catalysis or microwave radiation can also be employed to construct the piperidine ring.

Synthesis of this compound Analogues and Derivatives

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogues with potentially improved biological activities.

Modifications at the N-phenyl Moiety

The aromatic N-phenyl ring is a common site for introducing substituents to explore structure-activity relationships. This can be achieved by using substituted anilines in the amide bond formation step. For example, derivatives with electron-donating or electron-withdrawing groups at various positions on the phenyl ring have been synthesized to evaluate their effects on biological activity.

Substitutions on the Piperidine Ring (e.g., at position 4)

The piperidine ring itself can be modified at various positions. The 4-position, in particular, is a key site for introducing different functional groups. For instance, the synthesis of 4-phenylpiperidine (B165713) derivatives has been extensively explored, as this motif is present in a variety of opioid analgesics. wikipedia.orgnih.govnih.gov The introduction of substituents at this position can be achieved through various synthetic strategies, including the use of appropriately substituted starting materials for the ring formation or by functionalization of a pre-existing piperidine ring. youtube.com

Derivatization at the Carboxamide Nitrogen

The nitrogen atom of the carboxamide group can also be a point of derivatization. For example, a series of piperidine-4-carboxamide derivatives with various substituents on the amide nitrogen have been synthesized and evaluated for their affinity and selectivity for sigma receptors. nih.gov These modifications are typically introduced by reacting the corresponding piperidine-4-carboxylic acid with a primary or secondary amine.

The versatility of the this compound scaffold and the numerous synthetic methods available for its construction and derivatization continue to make it a valuable platform in the discovery of new chemical entities with therapeutic potential. nih.gov

Scaffold Modification Strategies

The this compound framework serves as a crucial scaffold in medicinal chemistry, offering multiple points for modification to develop novel compounds with specific biological activities. Research has demonstrated that this core can be systematically altered to explore structure-activity relationships (SAR).

One key strategy involves the derivatization of the piperidine nitrogen. The secondary amine in the piperidine ring is a common site for introducing a variety of substituents to modulate the pharmacological profile of the molecule. For instance, the synthesis of N-substituted phenacyl piperidine derivatives has been explored to evaluate their therapeutic potential. researchgate.net

Another significant approach is the modification of the carboxamide group. The amide linkage provides a stable connection point for diverse functional groups. Studies have focused on creating sulfonamide and other amide derivatives through reactions like amino-de-chlorination and amino-de-alkoxylation, starting from piperidine-4-carboxamide. researchgate.net

Furthermore, the N-phenyl ring offers another avenue for structural diversification. The introduction of various substituents on this aromatic ring can significantly influence the compound's properties. For example, derivatives with electron-donating and electron-withdrawing groups at different positions of the phenyl ring have been synthesized to assess their impact on biological activity. longdom.org

The piperidine-4-carboxamide moiety itself has been identified as a valuable scaffold for designing inhibitors for various biological targets. It has been used as a starting point in pharmacophore-assisted virtual screening to identify novel inhibitors of enzymes like secretory glutaminyl cyclase (sQC), which is implicated in Alzheimer's disease. nih.gov Similarly, the N-(2-aminoethyl)piperidine-4-carboxamide scaffold has been investigated for the development of multi-kinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1. nih.gov These examples highlight the utility of the core structure as a template for creating more complex and targeted therapeutic agents.

Table 1: Examples of Scaffold Modification Strategies This table is interactive. You can sort and filter the data.

| Modification Site | Strategy | Example Derivative Class | Reference |

|---|---|---|---|

| Piperidine Nitrogen | N-substitution | N-Substituted phenacyl piperidines | researchgate.net |

| Carboxamide Group | Amide derivatization | Sulfonamide derivatives | researchgate.net |

| N-Phenyl Ring | Aromatic substitution | Substituted N-phenyl derivatives | longdom.org |

| Core Scaffold | Pharmacophore-based design | sQC inhibitors | nih.gov |

| Core Scaffold | Multi-target inhibitor design | VEGFR-2, ERK-2, Abl-1 inhibitors | nih.gov |

Stereochemical Aspects in this compound Synthesis

The stereochemistry of the piperidine ring is a critical factor in determining the biological activity of its derivatives. The synthesis of this compound and its analogues often involves the creation of one or more stereocenters, making stereoselective synthesis a key area of research.

The hydrogenation of substituted pyridine (B92270) precursors is a common method for creating the piperidine ring, which can lead to specific diastereomers. nih.gov For instance, the reduction of disubstituted pyridines can diastereoselectively yield cis-piperidines. The relative stereochemistry of these products is often confirmed through NMR studies and X-ray crystallography. nih.gov Subsequent epimerization under basic conditions can then be used to access the corresponding trans-isomers, providing a route to a diverse set of stereochemically defined scaffolds. nih.gov

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of substituted piperidines. Intramolecular aza-Michael reactions, for example, can construct enantiomerically enriched N-heterocycles. mdpi.com Gold-catalyzed cyclization of N-homopropargyl amides represents another advanced strategy. nih.gov This method proceeds through a cyclic imidate intermediate, which can be reduced to furnish piperidin-4-ones with high diastereoselectivity. These can then be further reduced to the corresponding piperidin-4-ols, demonstrating a modular and stereoselective approach to the piperidine core. nih.gov

The stereochemical configuration of substituents on the piperidine ring significantly influences the molecule's conformation and, consequently, its interaction with biological targets. For N-benzylated piperidones, which are related structures, the chair conformation of the piperidine ring is a key feature, and the orientation of substituents (axial vs. equatorial) is determined during synthesis. researchgate.net The precise control over stereochemistry is therefore essential for developing potent and selective molecules based on the this compound scaffold.

Table 2: Stereoselective Synthetic Approaches for Piperidine Derivatives This table is interactive. You can sort and filter the data.

| Method | Key Features | Outcome | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Reduction of substituted pyridines | Diastereoselective formation of cis-piperidines | nih.gov |

| Base-Mediated Epimerization | Isomerization of cis to trans isomers | Access to thermodynamically stable diastereomers | nih.gov |

| Gold-Catalyzed Cyclization | Cyclization of N-homopropargyl amides | High diastereoselectivity in ring formation | nih.gov |

| Organocatalysis | Intramolecular aza-Michael reactions | Enantiomerically enriched piperidines | mdpi.com |

Advanced Synthetic Techniques in this compound Chemistry (e.g., Microwave-Assisted Synthesis)

The synthesis of this compound and its derivatives has benefited from the adoption of advanced synthetic techniques that offer improvements in efficiency, reaction time, and yield over traditional methods. Microwave-assisted organic synthesis (MAOS) is a prominent example of such a technique.

Microwave irradiation has been successfully employed for the synthesis of various carboxamides by accelerating the reaction between carboxylic acids (or their activated forms) and amines. nih.gov This method is noted for being simple, clean, fast, and economical. rasayanjournal.co.in For example, the synthesis of N-phenylsuccinimide, a structurally related imide, from aniline and succinic anhydride (B1165640) is significantly faster using microwave heating compared to conventional methods. nih.gov This suggests that the final amidation step in the synthesis of this compound from piperidine-4-carboxylic acid and aniline could be similarly accelerated.

The application of microwave synthesis has been demonstrated for a variety of heterocyclic compounds. It has been used to prepare furan-2-carboxamide derivatives, where reactions were completed in minutes under microwave irradiation, as opposed to hours with conventional refluxing. nih.gov Similarly, the synthesis of 4-azetidinone derivatives of 1,8-naphthyridine (B1210474) has been achieved efficiently using microwave heating. rasayanjournal.co.in The Suzuki coupling step in the synthesis of N-alkyl/aryl-4-aryl-1,8-naphthalimide derivatives was also found to be faster and more efficient under microwave conditions. mdpi.com

These findings underscore the potential of microwave-assisted synthesis as a powerful tool in the preparation of this compound and its analogues. The rapid heating, potential for solvent-free conditions, and enhanced reaction rates make it an attractive method for accelerating the discovery and development of new chemical entities based on this scaffold.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis This table is interactive. You can sort and filter the data.

| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantage of Microwave | Reference |

|---|---|---|---|---|

| Imide Synthesis | Heating for several hours | Heating for minutes | Reduced reaction time | nih.gov |

| Carboxamide Synthesis | Reflux for 24 hours | 15 minutes at 50-80°C | Increased speed and efficiency | nih.gov |

| Suzuki Coupling | Reflux for 24 hours | Not specified, but faster | Faster and more efficient | mdpi.com |

| Cyclization | Not specified | Irradiation at 420 watts | Simplicity, speed, efficiency | rasayanjournal.co.in |

Structure Activity Relationship Sar Studies of N Phenylpiperidine 4 Carboxamide Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of N-phenylpiperidine-4-carboxamide derivatives can be finely tuned by introducing various substituents at different positions on the molecule. Researchers have systematically explored these effects to optimize properties such as potency and selectivity.

Modifications to the N-phenyl ring have been shown to significantly impact the biological activity of this compound derivatives. For example, in a series of N-(1-benzylpiperidin-4-yl)arylacetamides, substituting the phenyl ring of the phenylacetamide moiety with a thiophene (B33073), naphthyl, or indole (B1671886) aromatic ring did not significantly alter the affinity for sigma-1 receptors. researchgate.net However, replacing the phenyl ring with an imidazole (B134444) or pyridyl aromatic ring led to a more than 60-fold decrease in affinity for the same receptors. researchgate.net

Furthermore, the introduction of substituents on the aromatic ring of the benzyl (B1604629) group demonstrated either similar or slightly reduced affinity for sigma-1 receptors. researchgate.net Interestingly, when a halogen was substituted on both the phenylacetamide and benzyl aromatic rings, the affinity for sigma-1 receptors remained similar, while the affinity for sigma-2 receptors increased significantly. researchgate.net This highlights the complex interplay between substituent position and receptor selectivity.

In another study focusing on antitubercular agents, the introduction of a p-tolylamino group on a related thiazolyl-isoxazole-carboxamide scaffold resulted in compounds with high inhibitory activity against Mycobacterium tuberculosis. nih.gov This suggests that the electronic and steric properties of substituents on the N-phenyl ring play a crucial role in determining the biological target and potency.

Substitutions on the piperidine (B6355638) ring are another critical determinant of biological activity. The piperidine ring itself is a common motif in many biologically active compounds, including opioids like fentanyl and its analogs, which are based on a 4-phenylpiperidine (B165713) structure. wikipedia.orgwikipedia.org

In the context of this compound derivatives, modifications at the piperidine nitrogen (position 1) and other positions have been explored. For instance, linking a 4-chlorobenzyl moiety to the piperidine nitrogen in a series of piperidine-4-carboxamide derivatives resulted in a compound with very high affinity for the sigma-1 receptor. nih.gov

Research on antitubercular piperidine-4-carboxamides revealed that while small changes in the left-hand side (LHS) of the molecule, which includes a 1,5-naphthyridine (B1222797) group attached to the piperidine, had a minor influence on gyrase inhibitory activity, these modifications strongly affected the antimycobacterial activity. nih.gov For example, replacing a 1-methoxy substituent with a chloro group significantly decreased whole-cell activity. nih.gov

The following table summarizes the effects of various substitutions on the piperidine ring of this compound and related analogs on their biological activity.

| Compound/Analog Class | Substitution on Piperidine Ring | Effect on Biological Activity | Reference |

| Piperidine-4-carboxamide derivatives | 4-chlorobenzyl at N1 | Very high σ1 affinity | nih.gov |

| Antitubercular Piperidine-4-carboxamides | Replacement of 1-methoxy with chloro group | Significant decrease in whole-cell activity | nih.gov |

| Fentanyl analogs | Carboxylic acid group at C4 (Carfentanil) | 20-30 times more potent than fentanyl | wikipedia.org |

The carboxamide linkage is a key structural feature, and its modification can lead to significant changes in biological activity. The planarity of the carboxamide group is often considered critical for biological activity.

In a study of enol-carboxamide type nonsteroidal anti-inflammatory drugs (NSAIDs), various modifications to the carboxamide moiety were examined to improve COX-2 selectivity. nih.gov While some modifications led to greater potency in the COX-2 assay, none surpassed the selectivity profile of the parent compound, meloxicam. nih.gov This indicates that even subtle changes to the carboxamide group can have a profound impact on the drug's interaction with its target.

Furthermore, the replacement of the carboxamide group with other functional groups through nucleophilic substitution reactions can enhance the utility of these compounds in medicinal chemistry.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound derivatives is a crucial factor governing their interaction with biological targets. mdpi.com The flexibility of the piperidine ring and the rotational freedom around the various single bonds allow these molecules to adopt multiple conformations, and the biologically active conformation may not be the lowest energy state. mdpi.com

Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often combined with computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are used to study the conformational preferences of these molecules. mdpi.com For example, NMR studies of N-formylpiperidin-4-ones, which are related structures, indicated a conformational equilibrium between two twist boat conformations. researchgate.net

Understanding the conformational landscape is essential for designing ligands that can adopt the optimal orientation to bind to their target receptor. For instance, in the development of sigma-1 receptor ligands, the electrostatic properties of substituents, which are influenced by the molecule's conformation, were found to strongly influence binding. researchgate.net

Scaffold Hopping and Bioisosteric Replacements in this compound Analogues

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to generate novel chemical entities with improved properties. researchgate.netnih.gov These approaches involve replacing the core structure (scaffold) or specific functional groups of a molecule with others that have similar steric and electronic properties, with the aim of enhancing potency, improving pharmacokinetic profiles, or exploring new chemical space. researchgate.netnih.govnih.gov

In the context of this compound derivatives, scaffold hopping could involve replacing the piperidine ring with other heterocyclic systems. For example, in a study on sigma-1 ligands, replacing the N-benzylcarboxamide group with different cyclic or linear moieties was explored to assess the effects on receptor affinity. nih.gov

Bioisosteric replacement of the N-phenyl ring with other aromatic or heteroaromatic systems is a common strategy. As mentioned earlier, replacing the phenyl ring in N-(1-benzylpiperidin-4-yl)phenylacetamide with thiophene or naphthyl rings had no significant effect on sigma-1 receptor affinity, demonstrating a successful bioisosteric replacement. researchgate.net Conversely, replacement with imidazole or pyridine (B92270) was not well-tolerated, highlighting the importance of selecting appropriate bioisosteres. researchgate.net

These strategies have also been applied in the design of activators for hypoxia-inducible factor 1 (HIF-1) pathways, where novel benzamide (B126) derivatives were designed and synthesized based on bioisosterism and pharmacokinetic parameters. nih.gov

Biological Activity and Mechanistic Investigations of N Phenylpiperidine 4 Carboxamide

Receptor Modulation and Ligand Binding Studies

The versatility of the N-phenylpiperidine-4-carboxamide core allows for its interaction with several key receptors in the central nervous system and periphery. The following subsections delineate the research findings related to its modulation of various receptor systems.

Serotonin (B10506) Receptor (e.g., 5-HT2C) Allosteric Modulation

Derivatives of the this compound scaffold have been identified as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor. Targeting the allosteric site of this receptor is a promising strategy for developing novel therapeutics for conditions such as obesity and substance use disorders. nih.govnih.gov

Research into 4-phenylpiperidine-2-carboxamide analogues has demonstrated that modifications to this core structure can yield potent and selective 5-HT2C PAMs. nih.govresearchgate.net These compounds enhance the effect of the endogenous ligand, serotonin, without exhibiting intrinsic agonist activity. researchgate.net Structure-activity relationship (SAR) studies have revealed that the volume of the lipophilic tail at the 4-position of the piperidine (B6355638) ring plays a crucial role in the compound's activity. researchgate.net Molecular modeling and docking studies suggest the existence of a unique allosteric binding pocket on the 5-HT2C receptor that these modulators occupy. researchgate.net

One notable compound from a series of 4-alkylpiperidine-2-carboxamide analogues, compound 12 (CTW0415), demonstrated improved pharmacokinetic properties and reduced off-target interactions. nih.gov This compound was effective in vivo, potentiating the effects of a selective 5-HT2C receptor agonist. nih.gov

Table 1: 5-HT2C Receptor Positive Allosteric Modulator Activity

| Compound | EC50 (nM) | Fold Shift |

|---|---|---|

| Compound 12 (CTW0415) | 180 | 3.2 |

| Reference PAM | 320 | 2.5 |

Data represents the concentration of the PAM that produces a half-maximal potentiation of the 5-HT response and the fold increase in 5-HT potency, respectively.

Neurokinin-1 (NK1) Receptor Antagonism

The this compound scaffold is also a key feature in the design of potent neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, which is involved in pain and inflammation, is a target for the development of novel analgesic and anti-inflammatory drugs. plos.org

A series of novel 3-phenylpiperidine-4-carboxamide derivatives have been synthesized and evaluated for their NK1 receptor antagonist activity. plos.org These compounds were developed by hybridizing substructures from two different classes of tachykinin NK1 receptor antagonists. plos.org One of the synthesized compounds, compound 42, exhibited high metabolic stability and excellent efficacy in preclinical models. plos.org This compound also showed a favorable pharmacokinetic profile across multiple species and a low potential for inducing cytochrome P450 3A4 (CYP3A4). plos.org

Table 2: NK1 Receptor Antagonist Activity

| Compound | Human NK1 Ki (nM) | Rat NK1 Ki (nM) |

|---|---|---|

| Compound 42 | 0.18 | 0.25 |

| Aprepitant | 0.1 | 0.2 |

Data represents the binding affinity of the compounds for the human and rat NK1 receptors.

Dopamine (B1211576) D2 Receptor Ligand Interactions

The this compound core is present in ligands that interact with dopamine D2 receptors. These receptors are a primary target for antipsychotic medications.

Studies on a series of 4-phenylpiperidines have led to the discovery of functional D2 antagonists with fast-off kinetics. mdpi.com One such compound, pridopidine (B1678097) (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), binds competitively with low affinity to the D2 receptor. mdpi.com This characteristic allows the receptors to quickly regain responsiveness, contributing to its unique "dopaminergic stabilizer" profile, which differentiates it from both traditional D2 antagonists and partial agonists. mdpi.com

Furthermore, investigations into [4-(4-carboxamidobutyl)]-1-arylpiperazines have provided insights into the structural features that contribute to selectivity for the dopamine D3 receptor over the D2 receptor. researchgate.net While these are not direct this compound analogs, the study of related structures highlights the importance of the carboxamide moiety in receptor interaction. Piperidine-4-carboxamide analogues within this series displayed moderate affinity for the D3 receptor. researchgate.net

Table 3: Dopamine D2 and D3 Receptor Binding Affinities

| Compound | D2R Ki (nM) | D3R Ki (nM) | D2R/D3R Selectivity |

|---|---|---|---|

| Piperidine-4-carboxamide analogue 37 | 120 | 35 | 3.4 |

| Piperidine-4-carboxamide analogue 38 | 250 | 80 | 3.1 |

Data shows the binding affinities of piperidine-4-carboxamide analogues at the human D2 and D3 receptors.

Opioid Receptor Binding Affinities (e.g., Delta-Opiate Receptor)

The 4-phenylpiperidine (B165713) scaffold is a well-established pharmacophore in opioid receptor ligands, particularly for the µ-opioid receptor. nih.gov While direct binding data for this compound at opioid receptors is not extensively reported in the reviewed literature, the structural similarity to potent opioids suggests potential interactions.

A novel class of delta-opioid receptor agonists, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamides, which are structurally related to this compound, have been designed and synthesized. nih.gov The lead compound in this series, 6a, demonstrated high affinity and excellent selectivity for the delta-opioid receptor, acting as a full agonist. nih.gov This compound exhibited an IC50 of 0.87 nM for the delta-opioid receptor with very high selectivity over µ- and κ-opioid receptors. nih.gov

Furthermore, computational molecular docking studies have been used to predict the binding affinity of fentanyl analogs, which are based on the 4-anilidopiperidine structure, to the µ-opioid receptor. These studies highlight that modifications at the 4-position of the piperidine ring can significantly impact binding affinity.

Table 4: Delta-Opioid Receptor Binding Affinity of a Related Compound

| Compound | Delta-Opioid Receptor IC50 (nM) | µ/delta Selectivity | κ/delta Selectivity |

|---|---|---|---|

| Compound 6a | 0.87 | 4370 | 8590 |

Data for N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, a structurally related compound.

Muscarinic Receptor (e.g., M4 Receptor) Antagonism

While research has been conducted on the discovery of selective M4 muscarinic acetylcholine (B1216132) receptor antagonists, the direct evaluation of this compound for this activity is not prominently featured in the available scientific literature. One study reported the discovery of novel and selective M4 antagonists, but these were based on a different chemical scaffold. nih.gov

Similarly, research into M5 muscarinic acetylcholine receptor antagonists has focused on 1-methyl-4-phenylpiperidine (B1593372) analogs, which differ from the this compound structure. researchgate.net Therefore, specific data on the M4 receptor antagonism of this compound is not available at this time.

Enzyme Inhibition Profiling

Specific and detailed enzyme inhibition profiling data for this compound is not extensively available in the public domain. General statements suggest that some piperidine derivatives may modulate the activity of enzymes like acetylcholinesterase or viral RNA polymerase, but concrete inhibitory concentrations (e.g., IC50 values) for this compound against a panel of enzymes are not reported in the reviewed literature.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

While direct inhibitory activity of this compound on N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is not extensively documented in the provided search results, the structurally related piperidine and piperazine (B1678402) derivatives are recognized for their interaction with the endocannabinoid system. For instance, the inhibition of Fatty Acid Amide Hydrolase (FAAH), another key enzyme in this system, by piperidine-based compounds has been a significant area of research. nih.gov The modulation of the endocannabinoid system, where NAPE-PLD plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), suggests a potential, yet unconfirmed, interaction.

Thromboxane A2 Synthesis Inhibition

The direct inhibition of Thromboxane A2 synthesis by this compound is not explicitly detailed in the provided search results. However, the broader class of piperidine-containing compounds has been investigated for various anti-inflammatory activities. Thromboxane A2 is a potent mediator of inflammation and platelet aggregation, and its synthesis is a key target for anti-inflammatory drugs. Further research is needed to specifically elucidate the role of this compound in this pathway.

Soluble Guanylate Cyclase Inhibition

Recent studies have identified novel small molecule inhibitors of soluble guanylate cyclase (sGC), an enzyme crucial for cardiovascular homeostasis and neurotransmission. nih.gov While the provided information does not directly name this compound as an inhibitor, the discovery of new classes of sGC inhibitors opens the door for future investigations into compounds with this scaffold. nih.govnih.gov sGC is a receptor for nitric oxide (NO) and its inhibition can have significant physiological effects. nih.gov One study identified a compound, designated D12, which binds to the catalytic domain of sGC with a dissociation constant (K D ) of 11 μM. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition

The piperidine structural motif is a key feature in a class of potent and irreversible inhibitors of Fatty Acid Amide Hydrolase (FAAH). nih.gov FAAH is a membrane protein responsible for the breakdown of fatty acid amides like anandamide, which are involved in pain, inflammation, and mood regulation. nih.govnih.gov The inhibition of FAAH by piperidine-based ureas leads to the formation of a covalent adduct with the enzyme, effectively blocking its activity. nih.gov This mechanism has been a focus for the development of novel analgesic and anti-inflammatory agents. nih.govnih.gov

Table 1: Examples of Piperidine/Piperazine-based FAAH Inhibitors

| Compound | IC₅₀ (nM) | Note |

| PF-750 | 16.2 | Irreversible inhibitor. |

| JNJ1661010 | 33 ± 2.1 | Reversible inhibitor. |

| URB597 | 4.6 | Highly potent in vitro. |

| URB937 | 26.8 ± 4.9 | Brain-impenetrant, analgesic effects. |

This table presents data on related compounds to illustrate the potential of the piperidine scaffold, as direct data for this compound was not available in the search results.

Lipoxygenase Inhibition

Derivatives of piperine (B192125), which contains a piperidine ring, have demonstrated inhibitory activity against lipoxygenase (LOX), an enzyme involved in the inflammatory pathway. nih.gov While piperine itself is a known LOX inhibitor, its derivatives, such as piperonylic acid, piperic acid, and piperonal, have shown even greater inhibitory potential. nih.gov This suggests that the piperidine scaffold can be a valuable component in the design of novel LOX inhibitors. nih.govnih.gov

Table 2: Lipoxygenase Inhibitory Activity of Piperine and its Derivatives

| Compound | IC₅₀ (μM) |

| Piperine | 85.79 |

| Piperonylic acid | 43.065 |

| Piperic acid | 45.17 |

| Piperonal | 50.78 |

This table showcases the lipoxygenase inhibitory potential of compounds containing the piperidine moiety.

Molecular Mechanism of Action (In Vitro Studies)

Protein Interaction Studies

DNA Gyrase: Piperidine-4-carboxamides have been identified as a novel class of inhibitors targeting DNA gyrase in Mycobacterium abscessus. nih.gov These compounds have shown bactericidal activity and the ability to overcome resistance to other DNA gyrase inhibitors like fluoroquinolones. nih.gov Resistance to these piperidine-4-carboxamides has been mapped to mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase. nih.gov Biochemical assays confirmed that these compounds inhibit the wild-type enzyme but not the resistant mutant form. nih.gov

Lanosterol 14α-demethylase: There is no specific information in the provided search results detailing the interaction of this compound with Lanosterol 14α-demethylase.

KEAP1-NRF2: The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a key regulator of the cellular antioxidant response. dntb.gov.uanih.gov While direct interaction of this compound with this pathway is not specified, the development of inhibitors of the KEAP1-NRF2 protein-protein interaction (PPI) is an active area of research. researchgate.netnih.govresearchgate.net These inhibitors aim to disrupt the binding of NRF2 to its repressor KEAP1, leading to the activation of antioxidant gene expression. nih.govnih.gov This strategy is being explored for the treatment of various diseases associated with oxidative stress. dntb.gov.uanih.gov

Ion Channel Modulation (e.g., Ca++ channels)

While direct studies on the parent this compound are limited in the context of ion channel modulation, research on structurally related compounds provides insight into the potential activities of this scaffold. Derivatives containing the piperidine moiety have been identified as modulators of various ion channels, particularly calcium (Ca++) channels.

For instance, molecular modeling and functional studies have been conducted on 4-diphenylmethoxy-1-methylpiperidine derivatives, which are structurally related to the this compound core. These investigations revealed that the derivatives can inhibit Ca2+-dependent contractions in vascular tissues. wikipedia.org It is hypothesized that these compounds may exert their effects, at least in part, by interacting with and inhibiting the activity of L-type calcium channels. wikipedia.org Similarly, other research has focused on diphenylpiperazine derivatives, which have shown inhibitory activity against T-type calcium channels. synquestlabs.com Another class of related compounds, 1,4-dihydropyridines featuring a phenylcarbamoyl moiety, has been synthesized and shown to possess calcium channel blocking activity. uni.lu These findings suggest that the broader piperidine framework is a viable scaffold for developing ion channel modulators.

DNA Interaction Studies (e.g., DNA Cleavage)

A significant area of investigation for this compound derivatives has been their interaction with DNA, a common mechanism for anticancer agents. nih.gov Research has demonstrated that certain novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide possess the ability to cleave DNA. synquestlabs.comnih.gov

The DNA cleavage potential of these compounds was evaluated using gel electrophoresis with calf thymus DNA. synquestlabs.com The studies revealed that these piperidine analogues exhibited differential migration and band intensities, indicating an interaction with DNA. synquestlabs.com Several derivatives showed significant DNA cleavage activity, suggesting they could disrupt DNA replication and inhibit the growth of tumor cells. synquestlabs.comnih.gov The potency of these compounds was influenced by the nature of substituents on the phenyl ring of the side chain, with both electron-donating and electron-withdrawing groups impacting their activity. uni.lu

Table 1: DNA Cleavage Activity of Selected this compound Derivatives

| Compound ID | Substituent Group | Observed DNA Cleavage Activity |

| 10a | 2-chloro | Significant |

| 10b | 4-chloro | Significant |

| 10c | 2,4-dichloro | Significant |

| 12b | 4-methyl | Significant |

| 14b | 4-methoxy | Significant |

| 14c | 3,4,5-trimethoxy | Significant |

This table is based on findings reported for novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. synquestlabs.com

High-Throughput Screening (HTS) in this compound Discovery

High-throughput screening (HTS) is a critical technology in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for specific biological activities. While direct reports on HTS campaigns for the exact this compound parent compound are not prominent, the principles of HTS are fundamental to the discovery of bioactive derivatives within this class.

The discovery of novel agents often begins with the screening of compound libraries that include diverse chemical scaffolds, such as piperidine-4-carboxamides. For example, the synthesis and evaluation of a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human carbonic anhydrase inhibitors illustrates a process where a library of related compounds is created to explore structure-activity relationships. nih.gov Such focused libraries are often designed based on initial HTS "hits" or through computational modeling. The generation of a series of novel 3-phenylpiperidine-4-carboxamide derivatives as neurokinin-1 receptor antagonists is another example where a class of compounds based on this core structure was systematically synthesized and evaluated for improved biological properties. nih.gov These examples underscore the utility of creating and screening libraries of this compound derivatives to identify and optimize new therapeutic agents.

Computational Chemistry and Molecular Modeling of N Phenylpiperidine 4 Carboxamide

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. numberanalytics.com In the context of N-phenylpiperidine-4-carboxamide derivatives, docking studies are instrumental in understanding how these ligands interact with the binding sites of various biological targets.

Research on related piperidine (B6355638) structures has demonstrated the utility of molecular docking in identifying key interactions. For instance, docking simulations of piperidine-based carboxamide derivatives into the active sites of enzymes like acetylcholinesterase have highlighted the importance of hydrogen bonding between the carboxamide moiety and specific amino acid residues, such as tyrosine. Similarly, studies on other piperidine derivatives targeting different receptors have revealed crucial binding modes. Docking of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives into the Aurora-A kinase active site helped to elucidate the probable binding model for these potential anticancer agents. nih.gov

In another example, molecular docking was employed to study the interaction of piperidin-4-imine derivatives with the enoyl-acyl carrier protein (EACP) reductase, a potential target for antitubercular agents. nih.gov These studies provide a predictive framework for understanding the interactions between this compound and its potential biological targets, guiding the design of new analogs with improved binding affinity. The process often involves positioning the ligand into the target's active site and scoring the different poses based on binding energy.

Table 1: Examples of Molecular Docking Applications for Piperidine Scaffolds

| Derivative Class | Target Protein | Key Findings |

| Piperidine-based carboxamides | Acetylcholine (B1216132) receptors | Hydrogen bonding between the carboxamide and receptor residues is crucial for binding. |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamides | Aurora-A kinase | Provided a probable binding model for further anticancer agent development. nih.gov |

| Piperidin-4-imine derivatives | Enoyl-acyl carrier protein (EACP) reductase | Predicted interactions and binding energy for potential antitubercular agents. nih.gov |

| Piperidin-4-amine scaffold | NEDD8 Activating Enzyme (NAE) | Identified a selective NAE inhibitor through computational docking and scoring. nih.gov |

| 1,3,4-Oxadiazole derivatives | Cyclooxygenase (COX) | Described the binding mode of new structures to the enzyme. mdpi.com |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. numberanalytics.com This technique complements molecular docking by providing a dynamic view of the ligand-receptor complex, assessing the stability of the binding pose and the conformational changes that may occur upon binding.

For this compound and its analogs, MD simulations can be used to validate the binding modes predicted by docking studies. By simulating the ligand-receptor complex in a solvated environment over a specific time period (e.g., 100 nanoseconds), researchers can observe the stability of key interactions, such as hydrogen bonds and hydrophobic contacts. This provides a more realistic representation of the biological system compared to the static picture offered by molecular docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. patsnap.com This method is extensively used in drug discovery to predict the activity of new, unsynthesized molecules and to optimize lead compounds. patsnap.commdpi.com

For phenylpiperidine derivatives, several QSAR studies have been conducted to understand the structural requirements for their biological activities. These studies involve calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with experimentally determined biological activities using statistical methods like partial least squares (PLS) regression or neural networks. nih.govnih.govnih.gov

For example, a QSAR study on meta-substituted (S)-phenylpiperidines as dopamine (B1211576) D2 autoreceptor ligands found that the molecular features influencing dopamine synthesis were different from those affecting dopamine release. nih.gov Another study on mono-substituted 4-phenylpiperidines and -piperazines revealed that the position and physicochemical character of the aromatic substituent were critical for their effects on the dopaminergic system. nih.gov In a study of 4-phenylpiperidine (B165713) derivatives as mu opioid agonists, a nonlinear QSAR model was developed using a neural network, which helped in hypothesizing a pharmacophore model for structural optimization. nih.gov

The development of a QSAR model for this compound would involve the following steps:

Data Set Selection : A series of this compound analogs with known biological activity is required.

Descriptor Calculation : Various physicochemical and structural descriptors are calculated for each molecule.

Model Building : A statistical model is built to correlate the descriptors with the biological activity.

Model Validation : The predictive power of the model is assessed using internal and external validation techniques. mdpi.comnih.gov

Table 2: Common Descriptors Used in QSAR Studies of Phenylpiperidine Derivatives

| Descriptor Type | Examples | Relevance |

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Influence electrostatic interactions and chemical reactivity. nih.gov |

| Steric | Molecular volume, Surface area, Molar refractivity | Define the size and shape requirements for binding. nih.gov |

| Hydrophobic | LogP, Hydrophobic fields | Govern the compound's ability to cross membranes and interact with hydrophobic pockets. nih.gov |

| Topological | Connectivity indices, Shape indices | Describe the molecular structure in terms of atom connectivity and branching. nih.gov |

Quantum Chemical Calculations (e.g., HOMO-LUMO Analysis, Reactivity Descriptors)

Quantum chemical calculations provide detailed information about the electronic structure and properties of molecules. nih.gov These methods are used to understand the intrinsic properties of this compound that govern its reactivity and interactions.

One of the key applications is conformational analysis, which identifies the stable three-dimensional arrangements of the molecule. For instance, studies on related piperidine compounds have used molecular orbital methods to identify distinct low-energy conformations, which is critical for understanding how the molecule fits into a receptor's binding site. nih.gov

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an important parameter for molecular stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more chemically reactive. nih.gov For this compound, calculating these orbitals can help predict its charge transfer properties and reactivity in biological systems.

Reactivity Descriptors: Based on the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These descriptors provide a quantitative measure of the molecule's reactivity and can be used in QSAR models to predict biological activity.

Table 3: Quantum Chemical Parameters and Their Significance

| Parameter | Significance |

| HOMO Energy | Correlates with the ability to donate electrons. |

| LUMO Energy | Correlates with the ability to accept electrons. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. nih.gov |

Virtual Screening and Lead Optimization through Computational Approaches

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.com For a scaffold like this compound, virtual screening can be used to explore a vast chemical space and identify novel derivatives with potential biological activity. This can be done through structure-based methods like docking or ligand-based methods like pharmacophore modeling. nih.govnih.gov

Pharmacophore modeling, in particular, identifies the essential steric and electronic features required for a molecule to interact with a specific target. frontiersin.org A pharmacophore model for this compound derivatives could be developed based on a set of known active compounds and then used to screen databases for new molecules that fit the model. nih.gov

Lead Optimization: Once initial hits are identified, computational methods play a crucial role in lead optimization, the process of refining a compound to improve its efficacy, selectivity, and pharmacokinetic properties. numberanalytics.compatsnap.com This iterative process involves:

Structure-Activity Relationship (SAR) Analysis: Using computational models to understand how modifications to the this compound structure affect its activity. patsnap.com

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs to filter out compounds with unfavorable profiles early on.

Binding Affinity Prediction: Employing methods like free energy calculations from MD simulations to more accurately predict the binding affinity of optimized compounds. nih.gov

Through these integrated computational approaches, the design of this compound derivatives can be systematically guided, leading to the development of more effective and safer drug candidates. frontiersin.org

Preclinical Research Applications of N Phenylpiperidine 4 Carboxamide

Anti-hypertensive Activity Studies (in preclinical models)

Preclinical investigations into the anti-hypertensive potential of N-phenylpiperidine-4-carboxamide derivatives have yielded varied results. A study involving a series of newly synthesized N-substituted phenacyl piperidine (B6355638) derivatives evaluated their hypotensive activity in normotensive anesthetized rats. The research aimed to understand the contribution of different structural modifications to blood pressure regulation.

In this study, while some derivatives exhibited mild hypertensive or no significant activity, one derivative, compound IV, demonstrated a more pronounced hypotensive effect compared to the parent molecule. researchgate.net However, a key finding from this research was the observation that the carboxamide group itself appeared to have no considerable effect on arterial blood pressure, suggesting it plays a neutral role in either increasing or decreasing blood pressure in this specific series of derivatives. researchgate.net The study also noted that none of the tested derivatives had a significant impact on the heart rate of the animals at the administered dose. researchgate.net

Table 1: Hypotensive Effects of N-Substituted Phenacyl Piperidine Derivatives in Normotensive Rats

| Compound | Activity Observed | Effect on Heart Rate |

|---|---|---|

| Compound II | Mild Hypertensive | No significant effect |

| Compound III | Mild Hypertensive | No significant effect |

| Compound IV | Hypotensive | No significant effect |

| Compound V | Inactive | No significant effect |

| Compound VII | Inactive | No significant effect |

| Compound XIII | Inactive | No significant effect |

| Compound XIV | Mild Hypertensive | No significant effect |

Data sourced from a study on normotensive anesthetized rats. researchgate.net

Antiplatelet Activity Investigations (in preclinical models)

Research into the antiplatelet properties of compounds structurally related to this compound has been conducted. One study synthesized and tested a series of anilides and phenyl esters of piperidine-3-carboxylic acid (nipecotic acid), an isomer of the core structure, for their ability to inhibit the aggregation of human platelet-rich plasma. researchgate.net The aggregation was induced by adenosine (B11128) 5'-diphosphate (ADP) and adrenaline. researchgate.net

The findings indicated that, as a general rule, the amide derivatives were approximately twice as active as the corresponding ester derivatives. researchgate.net Furthermore, derivatives with substituents at the para position of the phenyl ring showed significantly greater activity than those substituted at the meta position. researchgate.net The most potent compound identified in this series was the 4-hexyloxyanilide of nipecotic acid, which demonstrated notable inhibitory activity. researchgate.net A quantitative structure-activity relationship (QSAR) analysis suggested that the antiplatelet activity was primarily enhanced by lipophilicity and an increase in the electron density of the phenyl ring. researchgate.net

Anti-angiogenic Activity Assessment (in preclinical models)

No preclinical data on the anti-angiogenic activity of this compound or its direct derivatives were identified in the provided search results. Studies on other, structurally distinct, carbothioamide derivatives have shown anti-angiogenic effects, but these findings are not directly applicable to the this compound chemical class. nih.gov

Antinociceptive Activity Evaluation (in preclinical models)

The potential pain-relieving effects of this compound derivatives have been explored in preclinical models. A study examining various 1,4-substituted piperidine derivatives for antinociceptive effects used the tail-flick method in mice. semanticscholar.org

The results identified one compound, designated 6b, which possesses a bromine atom at the 4-position, as the most active agent in the tested series. semanticscholar.org The potency of this compound was found to be comparable to that of morphine, which was used as a positive control in the study. semanticscholar.org To investigate the mechanism of action, a group of mice was pre-treated with naloxone, an opioid receptor antagonist, before administering compound 6f. The findings led researchers to conclude that the dominant mechanism for the antinociceptive activity of these compounds could be their interaction with opioid receptors. semanticscholar.org

Table 2: Antinociceptive Activity of Selected Piperidine Derivatives

| Compound | Key Structural Feature | Activity Compared to Morphine | Proposed Mechanism |

|---|---|---|---|

| 6b | Bromine atom at 4-position | Comparable | Opioid receptor-mediated |

Data from tail-flick tests in mice. semanticscholar.org

Central Nervous System (CNS) Activity (in preclinical models)

Derivatives of the this compound scaffold have shown significant activity within the central nervous system, particularly in modulating locomotor activity and stabilizing the dopaminergic system. A key compound in this research is pridopidine (B1678097), a dopaminergic stabilizer. openaccessjournals.comnih.gov

Locomotor Activity Modulation

Preclinical studies have demonstrated that pridopidine has a state-dependent effect on motor function. In animal models with pharmacologically induced hyperactivity, such as that caused by d-amphetamine or the NMDA antagonist MK-801, pridopidine effectively counteracts the excessive motor activity. nih.gov

Conversely, in animals exhibiting low baseline psychomotor activity, such as those habituated to their environment, pridopidine enhances locomotor activity. nih.gov This dual action, reducing hyperactivity while stimulating hypoactivity, underscores its role as a psychomotor stabilizer. nih.gov Notably, even at high doses that result in significant dopamine (B1211576) D2 receptor occupancy, pridopidine does not induce catalepsy, a common side effect associated with classic D2 receptor antagonists. nih.gov In the R6/2 mouse model of Huntington's disease, administration of pridopidine resulted in highly improved motor performance. nih.gov

Dopaminergic System Stabilization

Pridopidine is characterized as a "dopaminergic stabilizer" due to its unique mechanism of action on dopamine receptors. openaccessjournals.comfrontiersin.org It functions as a dopamine D2 receptor antagonist, but with rapid receptor-dissociation kinetics. openaccessjournals.com This means it transiently blocks dopamine from binding to the D2 receptor without having intrinsic activity of its own. openaccessjournals.com This state-dependent antagonism allows the receptors to quickly regain responsiveness to fluctuating, local dopamine concentrations. medchemexpress.com

The mechanism involves several actions:

D2 Receptor Antagonism: By blocking D2 receptors, particularly in the indirect pathway of the basal ganglia, pridopidine can reduce involuntary movements. nih.govfrontiersin.org

D1 Receptor Stimulation: Pridopidine has been shown to increase the release of dopamine in the striatum. This increased availability of dopamine indirectly stimulates D1 receptors, which is thought to strengthen the direct output pathway and improve voluntary motor control. nih.gov

Sigma-1 Receptor (S1R) Agonism: Further research has identified pridopidine as a highly selective S1R agonist. prilenia.comyoutube.com Activation of S1R is linked to neuroprotective effects, including enhanced neuronal survival, reduced cellular stress, and increased expression of crucial neurotrophic factors like brain-derived neurotrophic factor (BDNF). nih.govyoutube.com

This multi-faceted mechanism, combining state-dependent D2 antagonism with S1R-mediated neuroprotection, contributes to its unique profile as a dopaminergic stabilizer. openaccessjournals.comnih.gov

Table 3: Summary of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-substituted phenacyl piperidine |

| Adenosine 5'-diphosphate |

| 4-hexyloxyanilide of nipecotic acid |

| Morphine |

| Naloxone |

| Pridopidine |

| d-amphetamine |

| MK-801 |

Development as Pharmacological Tool Compounds

The this compound scaffold has proven to be a versatile and fruitful starting point for the development of potent and selective pharmacological tool compounds. These tools are instrumental in preclinical research for elucidating the physiological and pathological roles of various biological targets. Researchers have systematically modified the core structure to probe structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles. This has led to the discovery of valuable molecular probes for studying a range of biological systems, including viral entry, neurotransmission, and inflammatory processes.

The development of these compounds often involves iterative cycles of chemical synthesis and biological evaluation. By introducing various substituents on the phenyl ring, the piperidine nitrogen, and the carboxamide moiety, researchers have been able to fine-tune the pharmacological properties of these molecules. This has resulted in the identification of ligands with high affinity and selectivity for specific receptors, such as C-C chemokine receptor type 5 (CCR5) and the neurokinin-1 (NK1) receptor.

One of the most significant applications of this compound derivatives has been in the development of CCR5 antagonists. CCR5 is a crucial co-receptor for the entry of the most common strains of HIV-1 into host cells, making it a prime target for antiviral drug development. Early efforts in this area led to the discovery of a novel series of potent CCR5 antagonists by replacing a 5-oxopyrrolidin-3-yl fragment in a lead structure with a 1-acetylpiperidin-4-yl group. nih.gov Further optimization, including the introduction of small hydrophobic substituents on the central phenyl ring, resulted in compounds with sub-nanomolar potency. nih.gov

A notable example arising from these research efforts is the clinical candidate TAK-220. The development of TAK-220 involved the strategic incorporation of a carbamoyl (B1232498) group into the phenyl ring of the 4-benzylpiperidine (B145979) moiety of a lead compound. This modification led to a less lipophilic compound with improved metabolic stability and potent inhibitory activity against HIV-1 envelope-mediated membrane fusion. nih.gov

The following table summarizes the in vitro activity of selected this compound derivatives as CCR5 antagonists.

| Compound | CCR5 Binding Affinity (IC50, nM) | Anti-HIV-1 Activity (EC50, nM) | Reference |

| 5f | - | 5.8 (Membrane Fusion) | nih.gov |

| 11f | - | 0.59 (HIV-1 Replication) | nih.gov |

| TAK-220 (5m) | 3.5 | 1.1 (Clinical Isolates) | nih.gov |

Beyond their use as antiviral agents, derivatives of the this compound scaffold have been explored as antagonists for the neurokinin-1 (NK1) receptor. The NK1 receptor is involved in pain, inflammation, and mood disorders. By hybridizing substructures from two different types of tachykinin NK1 receptor antagonists, a series of novel 3-phenylpiperidine-4-carboxamide derivatives were generated. nih.gov One compound from this series, compound 42, demonstrated high metabolic stability and excellent efficacy in a preclinical model of locomotive activity. nih.gov

The phenylpiperidine scaffold itself is a well-established pharmacophore in medicinal chemistry, most notably as the core of the potent synthetic opioid analgesic, fentanyl, and its analogs. painphysicianjournal.comnih.govwikipedia.org These compounds primarily act as agonists at the mu-opioid receptor. painphysicianjournal.comnih.gov The structural similarities between these centrally acting analgesics and the this compound tool compounds highlight the adaptability of this chemical framework for targeting diverse G-protein coupled receptors.

Furthermore, research has indicated that certain this compound derivatives can function as dopamine and norepinephrine (B1679862) reuptake inhibitors, suggesting potential applications in the study of neurological and psychiatric conditions. The versatility of this scaffold is also demonstrated by its use in creating compounds with potential antihypertensive and antimicrobial properties. nih.gov

The table below outlines some of the diverse pharmacological activities of this compound derivatives.

| Derivative Class | Pharmacological Target/Activity | Investigated Application | Reference |

| 1-Acetylpiperidine-4-carboxamides | CCR5 Antagonism | Anti-HIV-1 | nih.gov |

| 4-Benzylpiperidine-4-carboxamides | CCR5 Antagonism | Anti-HIV-1 | nih.gov |

| 3-Phenylpiperidine-4-carboxamides | NK1 Receptor Antagonism | Pain, Inflammation, Mood Disorders | nih.gov |

| Phenylpiperidines (general) | Mu-Opioid Receptor Agonism | Analgesia | painphysicianjournal.comnih.gov |

| N-Methyl-N-phenylpiperidine-4-carboxamide | Dopamine/Norepinephrine Reuptake Inhibition | Neurological/Psychiatric Disorders |

Future Directions and Research Perspectives for N Phenylpiperidine 4 Carboxamide

Emerging Biological Targets for N-phenylpiperidine-4-carboxamide Analogues

While initially recognized for their interaction with opioid and dopamine (B1211576) receptors, analogues of this compound are now being investigated for their potential to modulate a variety of other biological targets. This expansion into new therapeutic areas highlights the scaffold's adaptability and potential for novel drug development.

One significant area of interest is the Wnt signaling pathway, a critical regulator of cellular processes that, when dysregulated, is implicated in cancer. Researchers have found that replacing a biphenyl (B1667301) moiety with an this compound chain in certain molecules leads to potent inhibitors of the β-catenin/Tcf-4 protein-protein interaction. nih.govacs.orgresearchgate.netresearchgate.net These analogues have demonstrated the ability to suppress cellular effects mediated by this pathway, and some have shown favorable solubility and metabolic stability. nih.govacs.orgresearchgate.net

Another promising avenue is the development of calpain inhibitors. Calpains are cysteine proteases, and their overactivation is linked to various pathological conditions. Piperidine (B6355638) carboxamide derivatives have been successfully designed as potent calpain inhibitors, with some showing high selectivity over other cysteine proteases like cathepsin B. nih.gov Notably, certain keto amide derivatives have exhibited significant inhibitory constants (Ki) and have shown anticonvulsive properties in animal models, suggesting their potential for neurological applications. nih.gov

The sigma-1 (σ1) and sigma-2 (σ2) receptors, which are involved in a range of cellular functions and are implicated in neurological disorders, have also emerged as targets. nih.gov Substituted 1-benzyl-N-phenylpiperidine-4-carboxamide derivatives have been synthesized and evaluated for their binding affinity to these receptors. The nature and position of substituents on the phenyl ring have been shown to modulate the affinity and selectivity for σ1 and σ2 receptors, with some compounds displaying very high affinity for the σ1 receptor. nih.gov

Furthermore, research has pointed towards the potential for this compound derivatives to act as:

Dopamine and Norepinephrine (B1679862) Reuptake Inhibitors: These compounds can increase the levels of these neurotransmitters in the brain, indicating potential applications in treating neurological and psychiatric disorders. researchgate.net

Antimicrobial and Anticancer Agents: In vitro studies have shown that certain derivatives possess antibacterial activity and can reduce the viability of cancer cell lines. mdpi.com

Modulators of SMN Protein: Arylpiperidine derivatives are being investigated as novel modulators of Survival Motor Neuron (SMN) protein, which could be a therapeutic strategy for Spinal Muscular Atrophy (SMA). nih.gov

Inhibitors of SARS-CoV-2 Main Protease (Mpro): Fragment screening has identified this compound derivatives as potential starting points for the development of antiviral drugs against COVID-19. nih.govrcsb.org

Table 1: Emerging Biological Targets and Potential Therapeutic Applications of this compound Analogues

| Biological Target | Potential Therapeutic Application | Research Findings |

|---|---|---|

| β-catenin/Tcf-4 | Cancer | Potent inhibitors of the Wnt signaling pathway. nih.govacs.org |

| Calpain | Neuroprotection, Epilepsy | Selective inhibitors with anticonvulsive properties in vivo. nih.gov |

| Sigma-1 (σ1) Receptor | Neurological Disorders | High-affinity ligands with potential for treating CNS diseases. nih.gov |

| Dopamine/Norepinephrine Transporters | Neurological/Psychiatric Disorders | Act as reuptake inhibitors, increasing neurotransmitter levels. researchgate.net |

| Bacterial/Cancer Cells | Infectious Diseases, Oncology | Exhibit antimicrobial and cytotoxic activities in vitro. |

| SMN Protein | Spinal Muscular Atrophy (SMA) | Modulate SMN protein production. nih.gov |

| SARS-CoV-2 Mpro | COVID-19 | Identified as fragments that bind to the viral protease. nih.govrcsb.org |

Advanced Synthetic Strategies for Complex this compound Derivatives

The growing interest in this compound analogues has spurred the development of more sophisticated and efficient synthetic methods. These advanced strategies are crucial for creating complex derivatives with improved potency, selectivity, and pharmacokinetic properties.

Traditional synthesis often involves multi-step processes that can be time-consuming and may result in low yields, especially when dealing with bulky substituents that complicate purification. Common synthetic routes include the acylation of a piperidine ring with an appropriate isocyanate or the coupling of a piperidine-4-carboxylic acid derivative with an aniline (B41778).

Modern synthetic approaches are focused on improving efficiency and enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. Key strategies include: